Product packaging for Hexamethylmelamine hydrochloride(Cat. No.:CAS No. 15468-34-5)

Hexamethylmelamine hydrochloride

Cat. No.: B100390
CAS No.: 15468-34-5
M. Wt: 246.74 g/mol
InChI Key: AKAQBNIEQUSIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enzymatic N-Demethylation of Hexamethylmelamine

The principal metabolic pathway for hexamethylmelamine is the sequential removal of its methyl groups. wikipedia.orgnih.gov This enzymatic N-demethylation is a critical activation step, converting the relatively inert parent drug into pharmacologically active compounds. nih.gov Studies in both rats and humans have confirmed that N-demethylation is a major metabolic route. nih.gov The rate and extent of this process can vary, influencing the systemic exposure to both the parent drug and its metabolites. nih.gov

The cytochrome P450 (CYP450) monooxygenases, a superfamily of enzymes primarily located in the liver, are the main catalysts for the N-demethylation of hexamethylmelamine. wikipedia.orgnih.gov These enzymes, particularly those in the CYP2B, CYP2C, and CYP3A subfamilies, facilitate the oxidative removal of methyl groups from the melamine (B1676169) structure. nih.govyoutube.com The process is dependent on the presence of molecular oxygen and reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.gov The activity of the CYP450 system is a key factor in the metabolic activation of hexamethylmelamine, with studies showing that its metabolism is inducible by certain drugs, which can enhance the rate of its biotransformation. youtube.com

The stepwise N-demethylation of hexamethylmelamine results in the formation of a series of progressively less-methylated metabolites. Among the most significant of these are pentamethylmelamine (B108020) and tetramethylmelamine. wikipedia.orgnih.gov These metabolites have been identified in plasma and various tissues following hexamethylmelamine administration. nih.gov Another important metabolite is hydroxymethylpentamethylmelamine, which is formed through the hydroxylation of one of the methyl groups. nih.gov The antitumor activities of these N-demethylated metabolites have been shown to decrease as the number of methyl groups is reduced. nih.gov

Key Metabolites of Hexamethylmelamine

Metabolite Description
Pentamethylmelamine A primary metabolite formed by the removal of one methyl group from hexamethylmelamine. wikipedia.orgnih.gov
Tetramethylmelamine A subsequent metabolite formed by the removal of two methyl groups. wikipedia.orgnih.gov

Formation and Significance of Reactive Intermediates

The metabolic activation of hexamethylmelamine is not limited to the formation of demethylated derivatives. The enzymatic process also generates highly reactive intermediates that are thought to play a crucial role in the compound's mechanism of action. wikipedia.orgnih.gov These transient species are capable of interacting with cellular macromolecules, leading to cytotoxic effects. nih.gov

A key consequence of the CYP450-mediated N-demethylation of hexamethylmelamine is the production of formaldehyde (B43269). wikipedia.org This small, weakly alkylating molecule is released during the removal of each methyl group. wikipedia.org In addition to formaldehyde, the metabolic process also generates electrophilic iminium species. wikipedia.org These reactive cations are formed from the carbinolamine intermediates and can covalently react with biological nucleophiles such as DNA and proteins. wikipedia.org

N-methylolpentamethylmelamine, a carbinolamine intermediate, is a pivotal molecule in the metabolic activation of hexamethylmelamine. nih.gov It is formed during the demethylation process and is considered a precursor to the reactive species that bind to macromolecules. nih.gov Studies have shown that this intermediate can covalently bind to microsomal proteins and, to a significant extent, to DNA. nih.gov This binding is a critical event in the proposed mechanism of action, leading to the disruption of cellular functions and ultimately cell death.

Regulatory Mechanisms in Hexamethylmelamine Metabolism

The metabolism of hexamethylmelamine is subject to various regulatory influences that can affect its rate and outcome. The inducibility of the cytochrome P450 enzyme system is a significant factor. youtube.com Co-administration of drugs that are also metabolized by or are inducers of the same CYP450 enzymes can alter the pharmacokinetics of hexamethylmelamine and its metabolites. nih.gov For instance, cimetidine (B194882) has been shown to increase the elimination half-life and toxicity of altretamine (B313) (hexamethylmelamine). wikipedia.org Furthermore, genetic polymorphisms in CYP450 enzymes can lead to inter-individual variability in drug metabolism, potentially affecting both the efficacy and toxicity of hexamethylmelamine. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19ClN6 B100390 Hexamethylmelamine hydrochloride CAS No. 15468-34-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-dimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N6.ClH/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6;/h1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAQBNIEQUSIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](C)C1=NC(=NC(=N1)N(C)C)N(C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15468-34-5
Record name Melamine, hexamethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Chemical Derivatization

Advanced Synthetic Routes for Hexamethylmelamine and its Hydrochloride Salt

Hexamethylmelamine (HMM), known chemically as N,N,N′,N′,N″,N″-hexamethyl-1,3,5-triazine-2,4,6-triamine, and its hydrochloride salt are synthetically produced compounds. The efficiency and practicality of their synthesis are critical for their availability for research and therapeutic applications.

Chemical Reactions and Reaction Mechanisms in Hexamethylmelamine Synthesis

The most established and practical method for synthesizing Hexamethylmelamine begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). connectjournals.com The core reaction is a sequential nucleophilic aromatic substitution where the chlorine atoms on the triazine ring are replaced by dimethylamino groups. nih.gov This is typically achieved by reacting cyanuric chloride with an aqueous solution of dimethylamine (B145610). connectjournals.com

The reaction mechanism involves the nucleophilic attack by the nitrogen of dimethylamine on the electron-deficient carbon atoms of the cyanuric chloride ring. This process occurs in a stepwise manner. The reactivity of the triazine ring decreases as more chlorine atoms are substituted. nih.gov To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base such as sodium hydroxide (B78521) is used. connectjournals.com The reaction is often performed in a solvent like acetone. connectjournals.com The stepwise substitution allows for the potential isolation of partially substituted intermediates, such as 2-chloro-4,6-bis(dimethylamino)-s-triazine, before the final product, Hexamethylmelamine, is formed. connectjournals.com

The hydrochloride salt is then prepared through a standard acid-base reaction. Hexamethylmelamine free base is treated with hydrochloric acid in a suitable solvent, leading to the formation of the more water-soluble Hexamethylmelamine hydrochloride.

Optimization of Synthetic Procedures for Research Applications

For research purposes, achieving high yield and purity is paramount. Optimization of HMM synthesis focuses on refining reaction parameters to improve efficiency and product quality. researchgate.net One improved, single-pot procedure involves the reaction of cyanuric chloride with a 40% aqueous solution of dimethylamine and sodium hydroxide in acetone, which has been shown to produce Hexamethylmelamine in a high yield of 90%. connectjournals.com

Key optimization parameters that are often examined include reaction temperature, the molar ratio of reactants, the concentration of the base, and the choice of solvent. researchgate.netresearchgate.net The progress of the synthesis and the purity of the resulting compound are monitored using analytical techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). nih.govmdpi.com

Purification is a critical step for obtaining research-grade material. Common methods include:

Recrystallization: This technique is used to purify the crude product, often employing solvent systems like ethanol (B145695) or mixtures of different solvents to obtain crystalline Hexamethylmelamine of high purity.

Column Chromatography: For very high purity requirements, silica (B1680970) gel column chromatography can be employed to separate the desired product from any remaining impurities or reaction byproducts. japsonline.com

Heat Treatment and Gel Filtration: These methods can also be part of a multi-step purification process to isolate the compound. japsonline.com

The table below summarizes key aspects of an optimized synthetic procedure.

ParameterDetailsPurpose
Reactants Cyanuric chloride, 40% aq. Dimethylamine, Sodium hydroxideStarting material, nucleophile, and base for neutralization.
Solvent AcetoneProvides a medium for the reaction.
Method Single-pot synthesisSimplifies the procedure and increases efficiency.
Yield ~90%Indicates a highly optimized and efficient reaction.
Purification Recrystallization, ChromatographyTo achieve high purity suitable for research applications.
Analysis TLC, HPLCTo monitor reaction progress and confirm final product purity.

Synthesis and Characterization of Hexamethylmelamine Analogs and Derivatives

The creation and analysis of Hexamethylmelamine analogs are driven by the need to understand its biological activity and to develop compounds with improved properties.

Design Principles for Novel Hexamethylmelamine Derivatives

The design of new HMM derivatives is a strategic process aimed at enhancing its therapeutic potential. nih.gov A primary principle is the modification of the N-methyl groups. nih.gov The biological activity of HMM is dependent on enzymatic N-demethylation, a metabolic process that generates reactive intermediates. aacrjournals.orgnih.govwikipedia.org By altering the number of methyl groups or replacing them with other functionalities, researchers can modulate the rate of this metabolic activation. nih.gov Studies have shown that the antitumor activity of methylmelamines decreases with a reduction in the number of methyl groups. nih.gov

Another key design strategy involves increasing the water solubility of the compound. nih.gov HMM itself has poor solubility, which can limit its formulation and administration. The synthesis of more soluble analogs, for example, by introducing hydrophilic groups, is a significant area of focus. nih.gov

Further design principles include:

Structural Modification: Altering the s-triazine ring or introducing bulky or chiral groups can influence how the molecule interacts with biological targets. nih.govresearchgate.net

Prodrug Development: Creating prodrugs that are converted into the active form of HMM within the body is another approach to improve its delivery and efficacy. mdpi.com

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related compounds and evaluating their activity helps to build a comprehensive understanding of the chemical features essential for biological effect. purdue.eduresearchgate.net

Exploration of Dimethylamine (DMA) Derivatives in Chemical Biology and Medicinal Chemistry

The dimethylamine (DMA) moiety is a crucial pharmacophore found in many biologically active compounds, including Hexamethylmelamine. rsc.org The exploration of DMA derivatives is a broad field in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. rsc.orgalkylamines.com

In the context of HMM, the DMA groups are essential for its mechanism of action. The metabolic N-demethylation of these groups is a critical activation step. aacrjournals.orgresearchgate.netresearchgate.net This understanding has prompted wider investigations into other DMA-containing molecules as potential therapeutic agents. nih.gov For instance, DMA is a precursor to several pharmaceutical substances used to treat a range of diseases. rsc.org

In chemical biology, DMA derivatives serve as important research tools. For example, isotopically labeled versions of HMM can be synthesized to trace their metabolic pathways and identify the resulting metabolites, such as pentamethylmelamine (B108020) and tetramethylmelamine. aacrjournals.orgwikipedia.org This provides invaluable insight into the compound's mechanism of action and helps guide the design of new, more effective analogs. The study of various DMA derivatives helps to understand the steric and electronic requirements for interaction with biological targets. rsc.org

Metabolic Activation and Biotransformation Pathways

Regulatory Mechanisms in Hexamethylmelamine Metabolism

Influence of Glutathione (B108866) on N-Demethylation Processes

Glutathione (GSH), a crucial intracellular antioxidant, plays a significant role in modulating the N-demethylation of hexamethylmelamine. nih.gov Research has demonstrated that glutathione can influence the cytochrome P-450-mediated metabolism of HMM. nih.gov The addition of glutathione to incubations of isolated liver and small intestinal cells has been shown to affect the production of pentamethylmelamine (B108020), a primary metabolite of HMM. nih.gov

Specifically, in vitro studies have revealed that glutathione contributes to the regulation of HMM's N-demethylation. nih.gov This suggests a complex interplay between the metabolic activation of HMM and the cellular antioxidant defense systems. The precise mechanisms by which glutathione exerts its influence are multifaceted, potentially involving direct conjugation with reactive metabolites or by modulating the activity of metabolic enzymes. mdpi.com The maintenance of cellular glutathione levels is critical for a variety of cellular functions, including the detoxification of xenobiotics and the regulation of protein function. mdpi.comnih.gov

Table 1: Effect of Glutathione on Hexamethylmelamine Metabolism in Isolated Rat Cells

Cellular System Modulator Observed Effect on HMM Metabolism
Isolated Rat Hepatocytes Glutathione Regulation of cytochrome P-450-mediated N-demethylation
Isolated Rat Intestinal Cells Glutathione Regulation of cytochrome P-450-mediated N-demethylation

Modulators of Metabolic Conversion in Isolated Cellular Systems

The metabolic conversion of hexamethylmelamine can be influenced by various modulators in isolated cellular systems. nih.gov These modulators can either induce or inhibit the enzymatic pathways responsible for HMM biotransformation.

Pretreatment of rats with 3-methylcholanthrene, a known inducer of cytochrome P-450 enzymes, leads to a significant increase in the rate of HMM metabolism in isolated hepatocytes. nih.gov This indicates that specific isoforms of the cytochrome P-450 system are heavily involved in the N-demethylation of HMM.

Conversely, phorone, a compound that depletes cellular glutathione levels, has also been shown to impact HMM metabolism. nih.gov When administered to rats prior to the isolation of liver and gut cells, phorone caused an increase in the production of pentamethylmelamine. nih.gov This finding further underscores the regulatory role of glutathione in the metabolic pathways of HMM.

The study of such metabolic modulators in isolated cellular systems provides valuable insights into the complex processes governing the activation and detoxification of hexamethylmelamine. Understanding these interactions is crucial for optimizing the therapeutic efficacy of HMM.

Table 2: Influence of Modulators on Hexamethylmelamine Metabolism in Isolated Rat Cells

Cellular System Modulator Effect on HMM Metabolism
Isolated Rat Hepatocytes 3-Methylcholanthrene 5-fold increase in HMM turnover
Isolated Rat Liver and Gut Cells Phorone Increase in pentamethylmelamine production

Molecular and Cellular Mechanisms of Action

Interactions with Deoxyribonucleic Acid (DNA)

Hexamethylmelamine's activity is linked to its ability to damage the DNA of tumor cells. drugbank.comnih.gov This damage is primarily mediated by its metabolites. wikipedia.orgpatsnap.com

The metabolic activation of hexamethylmelamine is a critical step for its cytotoxic effects. drugbank.comnih.gov This process, primarily N-demethylation mediated by cytochrome P-450, occurs in the microsomal fractions of liver and small intestinal cells. nih.gov This metabolic conversion generates reactive intermediates, such as carbinolamine (methylol) species and electrophilic iminium ions. wikipedia.orgpatsnap.com These reactive molecules are capable of forming covalent bonds, or adducts, with cellular macromolecules, including DNA. drugbank.comwikipedia.org Specifically, these intermediates can react with guanine (B1146940) and cytosine residues within the DNA molecule. wikipedia.org The formation of these DNA adducts is considered a key event in the drug's mechanism of action, leading to damage that can initiate cell death processes. wikipedia.orgpatsnap.com Studies have shown that metabolites of hexamethylmelamine, such as synthetic monohydroxymethylmelamines, can form these covalent adducts with DNA both in vitro and in vivo. drugbank.com

The formation of covalent adducts and DNA cross-links by hexamethylmelamine metabolites directly interferes with fundamental cellular processes. nih.govnih.gov The presence of these lesions on the DNA template obstructs the machinery responsible for DNA replication and transcription. patsnap.comnih.gov This interference can lead to the stalling of replication forks and the inhibition of RNA polymerase activity, effectively halting the synthesis of new DNA and RNA molecules. youtube.comnih.gov The disruption of these essential processes is a major contributor to the cytotoxic effects of the drug, ultimately leading to the death of rapidly dividing cancer cells. nih.gov

Modulation of Ribonucleic Acid (RNA) and Protein Synthesis

In addition to its effects on DNA, hexamethylmelamine and its metabolites also impact the synthesis of RNA and proteins. nih.govyoutube.com

Interactive Data Tables

Metabolites of Hexamethylmelamine

MetaboliteDescriptionReference
Pentamethylmelamine (B108020)A primary N-demethylated metabolite. wikipedia.org
TetramethylmelamineA further N-demethylated metabolite. nih.gov
Carbinolamine (methylol) intermediatesReactive species formed during metabolism. wikipedia.org
Iminium speciesElectrophilic intermediates capable of covalent bonding. wikipedia.org
Formaldehyde (B43269)A weakly alkylating species produced by N-demethylation. wikipedia.org

Cellular Targets and Effects

TargetEffectMechanismReference
DNACovalent Adduct FormationReaction with guanine and cytosine residues. wikipedia.org
DNACross-LinkingFormation of intra- and interstrand bridges. wikipedia.orgnih.gov
DNA Replication/TranscriptionInhibitionPhysical obstruction by adducts and cross-links. patsnap.comnih.gov
RNA and Protein SynthesisInhibitionConsequence of DNA damage and potential direct interference. nih.govyoutube.com
Cellular ProteinsCovalent BindingReaction with electrophilic metabolites. wikipedia.orgpatsnap.com

Cellular Response Pathways and Signaling

The cytotoxic effects of Hexamethylmelamine hydrochloride (HMM), also known as Altretamine (B313), are not a result of the parent compound's direct action but rather a consequence of its metabolic activation into reactive species. patsnap.comnih.govnih.gov These metabolites trigger a cascade of cellular events, leading to cell death through various pathways, including the induction of cellular stress and a specialized form of cell death known as ferroptosis.

Induction of Cytotoxicity and Cellular Stress Responses

In vitro studies have consistently demonstrated that Hexamethylmelamine itself is biologically inactive. nih.gov Its ability to kill cancer cells is entirely dependent on its conversion into cytotoxic metabolites. nih.govrxlist.com The primary cytotoxic effects are mediated by hydroxylated derivatives, such as hydroxymethylpentamethylmelamine (HMPMM), which are produced through metabolic processes. nih.gov

Research investigating the cytotoxicity of HMM and its derivatives in murine cancer cell lines has shown that while HMM had no effect, its hydroxylated metabolites were potent inducers of cell death. nih.gov The cytotoxicity of these metabolites was confirmed through assays measuring the reduction of tetrazolium salts (MTT assay) and the incorporation of labeled thymidine (B127349) into DNA, which indicates a halt in DNA replication. nih.gov These findings underscore that metabolic activation is a prerequisite for HMM's cytotoxic activity. nih.govrxlist.com

Further studies have shown that N-methylolmelamines, which are metabolites of HMM, are significantly more toxic to cancer cells in vitro than the parent drug. nih.gov The cytotoxic action of these metabolites, such as Pentamethylmonomethylolmelamine, is rapid, whereas HMM requires prolonged exposure to exert a similar effect, reinforcing the role of its metabolic conversion. nih.gov The resulting damage to cellular macromolecules, including DNA and proteins, disrupts critical cellular functions and leads to cell death. patsnap.com This disruption can be categorized as a form of generalized cell stress, which can arise from chemical reactivity and the disruption of proteins and membranes, ultimately leading to cytotoxicity. epa.govdoi.org

Table 1: Summary of In Vitro Cytotoxicity Studies

Cell LinesCompound(s) TestedKey FindingsReference(s)
Murine RC, P388, P388D1Hexamethylmelamine (HMM), Hydroxymethylpentamethylmelamine (HMPMM), N,N'-dihydroxymethyltetramethylmelamine (DHTMM)HMM was inactive. HMPMM and DHTMM were cytotoxic, indicating HMM requires metabolism to exert its effect. nih.gov
PC6 Plasmacytoma, L1210 Leukemia, Walker 256 AscitesHMM, Pentamethylmelamine (PMM), N-MethylolmelaminesN-Methylolmelamines were significantly more toxic than HMM. The toxicity in L1210 and Walker 256 cells appeared to be due to formaldehyde release. nih.gov

Induction of Ferroptosis via Glutathione (B108866) Peroxidase 4 (GPx4) Inhibition

Recent investigations into the mechanisms of HMM have revealed its ability to induce ferroptosis, a distinct form of regulated cell death driven by iron-dependent lipid peroxidation. This pathway is initiated through the inhibition of Glutathione Peroxidase 4 (GPx4), a key enzyme responsible for detoxifying lipid peroxides. nih.gov

The inhibition of GPx4 by HMM leads to an accumulation of lipid reactive oxygen species (ROS), which is a hallmark of ferroptosis. This mechanism of action is shared with other known ferroptosis-inducing agents like RSL3 and sulfasalazine. The induction of ferroptosis represents a novel therapeutic strategy, particularly for overcoming resistance to conventional chemotherapies. researchgate.net While the clinical significance of HMM-induced ferroptosis is still under investigation, it presents an emerging area of interest in its anticancer activity. The dysregulation of ferroptosis has been linked to treatment resistance in cancer, and its induction can sensitize cancer cells to other therapies. researchgate.netresearchgate.net

Alkylating-like Mechanism Reassessment

Although structurally similar to classic alkylating agents like triethylenemelamine, Hexamethylmelamine's classification as such has been a subject of scientific debate. rxlist.comdrugbank.com Extensive research has led to a reassessment of its mechanism, moving away from the idea of direct alkylation towards a model of metabolite-mediated activity.

Absence of Direct Alkylating Activity in In Vitro Assays

A critical point in understanding Hexamethylmelamine's mechanism of action is the consistent finding that both the parent drug and its metabolites show no direct alkylating activity in in vitro laboratory tests. rxlist.comdrugbank.com This lack of inherent alkylating capability distinguishes it from traditional alkylating agents, which directly add alkyl groups to DNA. patsnap.com This has prompted the scientific community to explore alternative explanations for its cytotoxic effects, which mimic those of alkylating agents. drugbank.com

Hypothesis of Metabolite-Mediated Alkylation

The prevailing hypothesis is that Hexamethylmelamine functions as a prodrug, requiring metabolic activation to generate its anticancer effects. nih.gov This activation occurs primarily in the liver through the cytochrome P450 enzyme system, which facilitates a process called N-demethylation. patsnap.comwikipedia.org

This metabolic process generates two key types of reactive intermediates:

Formaldehyde: A product of N-demethylation, formaldehyde is a weakly alkylating species that can damage tumor cells. wikipedia.org

Electrophilic Iminium Species: The carbinolamine intermediates formed during metabolism can also generate highly reactive iminium ions. patsnap.comwikipedia.org

Table 2: Reassessment of Hexamethylmelamine's Alkylating Mechanism

MechanismEvidence/HypothesisSupporting FindingsReference(s)
Direct Alkylation Theory that HMM acts as a classical alkylating agent.Negative in in vitro assays for alkylating activity. rxlist.comdrugbank.com
Metabolite-Mediated Alkylation Hypothesis that HMM is a prodrug requiring metabolic activation.- N-demethylation by cytochrome P450 is required for cytotoxicity.- Production of reactive intermediates: formaldehyde and iminium ions.- These metabolites form covalent bonds with DNA and proteins. patsnap.comwikipedia.org

Preclinical Pharmacodynamics and Efficacy Studies

In Vitro Studies of Hexamethylmelamine and its Metabolites

Initial investigations into the cytotoxic effects of hexamethylmelamine revealed a crucial dependency on metabolic activation.

Cytotoxicity Assessments in Defined Cancer Cell Lines

Studies utilizing various cancer cell lines have consistently shown that hexamethylmelamine itself is largely inactive in vitro. nih.gov However, its metabolites, particularly the hydroxylated forms, exhibit significant cytotoxic activity. Research involving three murine cell lines—one known to be sensitive to hexamethylmelamine in vivo (RC) and two resistant lines (P388 and P388D1)—demonstrated this principle. nih.gov In these studies, cell viability was assessed using both the MTT assay and by measuring the uptake of labeled thymidine (B127349) into DNA. nih.gov The results clearly indicated that the parent compound, hexamethylmelamine, had no effect on cell survival, whereas its hydroxylated metabolite, hydroxymethylpentamethylmelamine (HMPMM), and a related analog, N,N'-dihydroxymethyltetramethylmelamine (DHTMM), were cytotoxic. nih.gov This suggests that the antitumor effects of hexamethylmelamine are mediated by its metabolic byproducts. nih.gov

In Vivo Investigations of Hexamethylmelamine Activity in Animal Models

Animal models have been instrumental in understanding the biotransformation and therapeutic potential of hexamethylmelamine.

Biotransformation and Macromolecular Binding in Murine Models

Studies in mice bearing ovarian carcinoma have provided valuable insights into the in vivo behavior of hexamethylmelamine. nih.gov Following administration of radiolabeled hexamethylmelamine, researchers observed extensive metabolism of the drug. nih.gov The major metabolite identified was 2,4,6-trimethylmelamine (TriMM), along with pentamethylmelamine (B108020) (PMM) and 2,2,4,6-tetramethylmelamine (TMM). nih.gov Crucially, covalent binding of these metabolites to tissue macromolecules was detected in various organs, including the liver, tumor, and small intestine. nih.govnih.gov The highest levels of this irreversible binding were observed in the liver and small intestine shortly after administration. nih.gov This confirms that the metabolic activation and subsequent macromolecular binding observed in vitro also occur in a living organism.

Antitumor Activity in Murine Tumor Models

The initial interest in hexamethylmelamine as a potential anticancer agent was sparked by its significant antitumor activity in various murine tumor models. nih.gov These early studies demonstrated the compound's ability to inhibit tumor growth, providing the basis for its progression into clinical trials.

Mechanisms of Cellular Resistance to Hexamethylmelamine

Despite its promising activity, the development of cellular resistance can limit the effectiveness of hexamethylmelamine. One proposed mechanism of resistance involves altered drug metabolism. Since hexamethylmelamine requires metabolic activation to exert its cytotoxic effects, a decrease in the activity of the enzymes responsible for this biotransformation could lead to reduced drug efficacy.

Another potential mechanism of resistance is related to the cellular response to DNA damage. ecancer.org Enhanced DNA repair mechanisms within cancer cells could counteract the DNA damage induced by hexamethylmelamine's active metabolites, allowing the cells to survive and proliferate. nih.gov Furthermore, alterations in drug efflux pumps, which can actively transport drugs out of the cell, could also contribute to resistance by reducing the intracellular concentration of the active metabolites. nih.gov

Strategies for Overcoming Resistance to DNA-Damaging Agents

Resistance to DNA-damaging agents, including hexamethylmelamine hydrochloride, presents a significant challenge in cancer therapy. Preclinical research has explored various strategies to circumvent this resistance, primarily focusing on combination therapies and the modulation of cellular pathways that contribute to drug tolerance.

One of the key mechanisms by which hexamethylmelamine is thought to exert its cytotoxic effects is through the generation of formaldehyde (B43269) and reactive iminium species via N-demethylation by cytochrome P450 enzymes. These reactive intermediates can induce DNA damage. nih.gov Consequently, resistance can arise from decreased metabolic activation or increased detoxification of these reactive species.

Preclinical studies have investigated the combination of hexamethylmelamine with other chemotherapeutic agents to enhance its efficacy and overcome resistance. For instance, combinations with agents like cisplatin (B142131) and doxorubicin (B1662922) have been evaluated in various cancer models. nih.gov The rationale behind such combinations is to target multiple cellular pathways simultaneously, thereby reducing the likelihood of resistance emerging. While clinical trials have explored these combinations, detailed preclinical data on the synergistic effects and the specific mechanisms of overcoming resistance to hexamethylmelamine are not extensively documented in publicly available literature. nih.govnih.gov

Another approach to combat resistance involves the use of agents that modulate DNA repair pathways. Since hexamethylmelamine's cytotoxicity is linked to DNA damage, enhancing this damage or inhibiting the cancer cell's ability to repair it can restore sensitivity. Inhibitors of key DNA repair proteins, such as Poly (ADP-ribose) polymerase (PARP) and Ataxia-Telangiectasia and Rad3-related (ATR) kinase, have shown promise in preclinical models for sensitizing cancer cells to DNA-damaging agents. cancerconnect.comnih.govnih.gov While the direct preclinical testing of these inhibitors in combination with hexamethylmelamine is not widely reported, the principle of targeting DNA repair remains a valid and actively researched strategy for overcoming resistance to this class of drugs.

Role of DNA Repair Pathways in Modulating Hexamethylmelamine Activity

The efficacy of this compound is intrinsically linked to the cellular DNA repair capacity. Several DNA repair pathways play crucial roles in recognizing and repairing the types of DNA lesions induced by hexamethylmelamine's metabolites, and alterations in these pathways can significantly modulate its activity.

Mismatch Repair (MMR) Pathway: The MMR system is primarily responsible for correcting base-base mismatches and small insertion-deletion loops that can occur during DNA replication. Deficiency in MMR is a hallmark of certain cancers and can lead to resistance to some alkylating agents. nih.govfrontiersin.org Preclinical studies in colorectal cancer cell lines have shown that MMR-deficient cells can exhibit altered sensitivity to DNA-damaging agents. For example, some MMR-deficient cell lines have demonstrated increased resistance to certain alkylating agents. nih.gov The logic is that MMR-proficient cells can recognize the DNA adducts formed by the drug as mismatches, triggering a futile cycle of repair attempts that ultimately leads to cell death. In contrast, MMR-deficient cells may tolerate these adducts, leading to resistance. The specific role of MMR status in modulating the cytotoxic activity of hexamethylmelamine has not been extensively detailed in dedicated preclinical studies.

Base Excision Repair (BER) Pathway: The BER pathway is critical for repairing small, non-helix-distorting base lesions, such as those caused by alkylation and oxidation. Given that hexamethylmelamine's metabolites can alkylate DNA bases, the BER pathway is likely involved in repairing this damage. Preclinical models using cells deficient in key BER enzymes could potentially exhibit increased sensitivity to hexamethylmelamine.

Nucleotide Excision Repair (NER) Pathway: The NER pathway is responsible for repairing bulky, helix-distorting DNA adducts. While the DNA lesions caused by hexamethylmelamine's formaldehyde metabolite are not typically considered bulky, the covalent binding of its reactive iminium species to DNA could potentially create adducts that are recognized and repaired by the NER system. nih.gov Inhibition of the NER pathway could, therefore, be a strategy to enhance the efficacy of hexamethylmelamine.

O6-Methylguanine-DNA Methyltransferase (MGMT): MGMT is a DNA repair protein that specifically removes alkyl groups from the O6 position of guanine (B1146940), a common site of DNA damage by alkylating agents. Overexpression of MGMT is a well-established mechanism of resistance to various alkylating agents. nih.gov Although hexamethylmelamine is structurally distinct from classic alkylating agents, the potential for its metabolites to cause DNA alkylation suggests that MGMT could play a role in resistance. Preclinical studies have shown that high levels of MGMT expression can confer resistance to alkylating drugs, and its silencing can sensitize tumor cells. nih.gov

Influence of Glutathione (B108866) S-Transferases (GSTs) on Resistance

Glutathione S-transferases (GSTs) are a superfamily of enzymes that play a central role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide range of electrophilic compounds, including many anticancer drugs and their reactive metabolites. This conjugation process renders the compounds more water-soluble and facilitates their excretion from the cell, thereby reducing their cytotoxic potential.

The involvement of GSTs in resistance to hexamethylmelamine is plausible given that its cytotoxic effects are mediated by reactive electrophilic intermediates. nih.gov Overexpression of certain GST isozymes can lead to increased detoxification of these intermediates, resulting in reduced DNA damage and, consequently, drug resistance.

Preclinical studies have demonstrated a correlation between elevated GST levels and resistance to various chemotherapeutic agents. Specifically, the GSTP1 isozyme has been frequently implicated in drug resistance in several cancer types. nih.gov While direct preclinical data quantifying the impact of specific GST isozymes on hexamethylmelamine resistance is not extensively available in the form of detailed tables, the general mechanism is well-understood.

Strategies to overcome GST-mediated resistance have focused on the development of GST inhibitors. Compounds such as ethacrynic acid and the more specific inhibitor TLK199 (ezatiostat) have been investigated in preclinical models. nih.govnih.gov These inhibitors aim to block the detoxification function of GSTs, thereby increasing the intracellular concentration and duration of action of the active metabolites of drugs like hexamethylmelamine. For instance, preclinical studies with other chemotherapeutic agents have shown that GST inhibitors can sensitize resistant cancer cells to treatment. nih.govnih.gov

The table below summarizes the key DNA repair and detoxification pathways implicated in modulating the activity of and resistance to hexamethylmelamine, along with potential strategies to overcome this resistance.

Resistance Mechanism Associated Pathway/Enzyme Effect on Hexamethylmelamine Activity Strategy to Overcome Resistance
Reduced DNA DamageDNA Mismatch Repair (MMR)Deficiency may lead to tolerance of DNA adducts and resistance.Not well established for Hexamethylmelamine.
Increased DNA RepairBase Excision Repair (BER)Efficient repair of alkylation damage reduces cytotoxicity.Inhibition of BER enzymes.
Increased DNA RepairNucleotide Excision Repair (NER)Repair of potential DNA adducts reduces efficacy.Inhibition of NER enzymes.
Increased DNA RepairO6-Methylguanine-DNA Methyltransferase (MGMT)Removes alkyl groups from guanine, conferring resistance.Inhibition or silencing of MGMT.
Increased DetoxificationGlutathione S-Transferases (GSTs), particularly GSTP1Conjugation of reactive metabolites with glutathione leads to inactivation and resistance.Combination with GST inhibitors (e.g., ethacrynic acid, ezatiostat).

Analytical Chemistry and Bioanalytical Research

Chromatographic Techniques for Hexamethylmelamine and Metabolite Analysis

Chromatography, a powerful separation technique, is central to the analysis of hexamethylmelamine and its derivatives in biological samples. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been successfully employed.

HPLC is a widely used technique for the determination of hexamethylmelamine and its metabolites in biological fluids like plasma. tandfonline.comtandfonline.com Reversed-phase HPLC is a common approach, often utilizing a C18 column. tandfonline.com The separation of the parent drug from its demethylated and hydroxylated metabolites is influenced by several factors, including the composition of the mobile phase, its pH, and the presence of modifiers like n-propylamine, which helps to reduce peak tailing and improve resolution. tandfonline.comtandfonline.com

A key aspect of HPLC method development is the sample preparation. A frequently used method involves protein precipitation with a solvent such as acetonitrile (B52724), followed by centrifugation to obtain a clear supernatant for injection into the HPLC system. tandfonline.com Detection is typically performed using a UV detector, with a wavelength of 220 nm providing good sensitivity for melamine (B1676169) derivatives. tandfonline.com These methods have been successfully applied to quantify hexamethylmelamine and its major metabolites, such as hydroxymethylpentamethylmelamine, in plasma samples from animal studies. nih.govnih.gov The precision of these assays is generally high, with coefficients of variation often below 5%. tandfonline.com

Table 1: HPLC Method Parameters for Hexamethylmelamine Analysis

ParameterDetails
Chromatography Type Reversed-Phase HPLC tandfonline.com
Column Lichrocart RP 18 tandfonline.com
Mobile Phase Acetonitrile-phosphate buffer with n-propylamine (pH 7.5) tandfonline.com
Sample Preparation Protein precipitation with acetonitrile tandfonline.com
Detection UV at 220 nm tandfonline.com

This table summarizes typical parameters for the HPLC analysis of Hexamethylmelamine and its metabolites.

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), offers a highly selective and sensitive method for the analysis of melamine and related compounds. sigmaaldrich.com For GC analysis, a derivatization step is often necessary to increase the volatility of the analytes. sigmaaldrich.com A common approach involves the formation of trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com

The United States Food and Drug Administration (US FDA) has a screening method for melamine and its analogs that utilizes GC-MS. sigmaaldrich.com This method involves extraction with a diethylamine:water:acetonitrile mixture, followed by derivatization. sigmaaldrich.com The analysis can be performed in either full scan mode or selected ion monitoring (SIM) mode for enhanced sensitivity. sigmaaldrich.com The formation of TMS derivatives allows for symmetrical peak shapes and low detection limits. sigmaaldrich.com While GC is a powerful tool, it is generally suited for volatile and thermostable compounds, and the derivatization step can add to the sample preparation time. researchgate.net

Table 2: GC-MS Method for Melamine and Related Compounds

ParameterDetails
Instrumentation Gas Chromatography-Mass Spectrometry (GC-MS) sigmaaldrich.com
Derivatization Formation of Trimethylsilyl (TMS) derivatives sigmaaldrich.com
Extraction Solvent Diethylamine:water:acetonitrile (10:40:50) sigmaaldrich.com
MS Operation Modes Scan (m/z 50-450 amu) or Selected Ion Monitoring (SIM) sigmaaldrich.com

This table outlines the key aspects of the US FDA's GC-MS screening method for melamine and its analogs.

Spectroscopic and Mass Spectrometric Characterization of Hexamethylmelamine Hydrochloride

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), are indispensable for the structural elucidation and characterization of this compound and its metabolites. nih.govmdpi.comresearchgate.net

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. mdpi.com Mass spectrometry, often coupled with a chromatographic separation technique like HPLC or GC, is used to determine the molecular weight and fragmentation patterns of the compounds, aiding in their identification. nih.gov For instance, in the analysis of related melamine compounds, GC-MS provides data on the molecular masses and fragment ions, which are crucial for both qualitative and quantitative identification. nih.gov

The development of the water-soluble monohydrochloride salt of hexamethylmelamine was a significant step, and its physicochemical characteristics have been described, including methods for its analysis. nih.gov

Development and Validation of Quantitative Bioanalytical Assays

The development and validation of quantitative bioanalytical assays are fundamental to obtaining reliable data from pharmacokinetic and other studies. researchgate.netyoutube.com These assays must be proven to be accurate, precise, selective, and stable under various conditions. scielo.br

A full validation is typically required when developing a new method for a new drug entity or when significant changes are made to an existing assay. researchgate.net This process involves assessing parameters such as:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. scielo.br

Linearity: The range of concentrations over which the assay response is directly proportional to the analyte concentration. mdpi.com

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. scielo.br

Recovery: The efficiency of the extraction procedure. scielo.br

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability). scielo.br

Bioanalytical methods for hexamethylmelamine have been developed and validated according to these principles. tandfonline.comscielo.br For instance, HPLC methods have demonstrated good precision, with coefficients of variation for the assay being better than 5% within a defined concentration range. tandfonline.com The validation process ensures that the analytical method is reliable and reproducible for its intended purpose. youtube.com

Table 3: Key Validation Parameters for Bioanalytical Assays

ParameterDescription
Specificity Differentiates the analyte from other sample components. scielo.br
Linearity Proportionality of response to concentration. mdpi.com
Accuracy Closeness to the true value. scielo.br
Precision Reproducibility of measurements. scielo.br
Recovery Efficiency of the extraction process. scielo.br
Stability Analyte stability under various conditions. scielo.br

This table highlights the essential parameters that are evaluated during the validation of a bioanalytical method.

Advanced Research Directions and Future Perspectives in Hexamethylmelamine Hydrochloride Chemistry

The exploration of Hexamethylmelamine hydrochloride and its parent compound, altretamine (B313), continues to evolve, pushing the boundaries of medicinal chemistry and oncology. Advanced research is now focused on refining its molecular efficacy, elucidating its complex mechanisms, and expanding its therapeutic potential through innovative chemical and technological integrations.

Q & A

Q. What are the key structural features of hexamethylmelamine hydrochloride that influence its antitumor activity?

this compound, a 1,3,5-triazine derivative, contains six methyl groups attached to the triazine core. Its mechanism of action involves alkylation of DNA, leading to crosslinking and inhibition of cancer cell proliferation . The methyl groups enhance lipophilicity, improving cellular uptake, while the triazine core facilitates covalent binding to nucleophilic sites in DNA. Comparative studies with morpholino-substituted analogs (e.g., 6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride) suggest that substituent groups significantly alter pharmacokinetics and target specificity .

Q. What are the recommended methods for assessing the solubility of this compound in aqueous formulations?

Solubility challenges due to its hydrophobic nature can be addressed via co-solvent systems or complexation. For instance, gentisic acid (2,5-dihydroxybenzoic acid) forms stable complexes with hexamethylmelamine, enhancing aqueous solubility by disrupting crystalline lattice structures. Experimental protocols include phase-solubility studies at varying pH (3.0–7.4) and UV-spectrophotometric quantification of dissolved drug .

Q. How is the acute toxicity (LD₅₀) of this compound determined in preclinical models?

The median lethal dose (LD₅₀) is typically evaluated in rodents via intravenous (i.v.) or oral (p.o.) administration. Reported values include 100 mg/kg (i.v. in mice) and 350 mg/kg (p.o. in rats), highlighting route-dependent bioavailability. Studies should adhere to OECD Guidelines 423 or 425, with mortality monitored over 14 days and histopathological analysis of organ toxicity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported metabolic stability data for this compound?

Discrepancies in metabolic half-life (e.g., liver microsomal vs. plasma stability assays) often arise from differences in enzyme sources (human vs. rodent) or incubation conditions (NADPH concentration, temperature). To reconcile

  • Use LC-MS/MS to quantify parent drug and metabolites (e.g., hydroxymethylpentamethylmelamine).
  • Standardize incubation protocols across laboratories (e.g., 37°C, 1 mM NADPH).
  • Validate findings with in vivo pharmacokinetic studies in tumor-bearing models .

Q. How can researchers optimize formulation stability for this compound in parenteral solutions?

Stability is pH-sensitive; degradation accelerates under alkaline conditions. Methodological recommendations:

  • Use buffered solutions (pH 4.0–5.0) with antioxidants (e.g., ascorbic acid) to prevent oxidation.
  • Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring of impurities.
  • For lyophilized formulations, include cryoprotectants (e.g., trehalose) to prevent aggregation during freeze-thaw cycles .

Q. What statistical approaches are recommended for analyzing dose-response contradictions in in vitro cytotoxicity assays?

Discrepancies in IC₅₀ values across cell lines may stem from variable expression of DNA repair enzymes (e.g., O⁶-methylguanine-DNA methyltransferase). To address this:

  • Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀.
  • Normalize data to cell viability controls (MTT or ATP-based assays).
  • Validate results with clonogenic survival assays and Western blotting for DNA damage markers (e.g., γ-H2AX) .

Q. How should researchers design studies to evaluate the role of hepatic CYP enzymes in this compound metabolism?

  • Employ CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) in human liver microsomes.
  • Perform reaction phenotyping using recombinant CYP enzymes.
  • Correlate in vitro clearance rates with in vivo plasma concentration-time profiles in preclinical species .

Methodological Notes

  • Data Interpretation : Always contextualize cytotoxicity data with pharmacokinetic parameters (e.g., AUC, Cₘₐₓ) to distinguish intrinsic potency from bioavailability limitations .
  • Safety Protocols : Follow OSHA HCS guidelines for handling hydrochloride salts, including PPE (nitrile gloves, respirators) and emergency procedures for inhalation/exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.